2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1206994-40-2
VCID: VC7087368
InChI: InChI=1S/C23H24BrN3OS/c1-17-7-3-4-8-20(17)27-21(18-9-11-19(24)12-10-18)15-25-23(27)29-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3
SMILES: CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br
Molecular Formula: C23H24BrN3OS
Molecular Weight: 470.43

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1206994-40-2

Cat. No.: VC7087368

Molecular Formula: C23H24BrN3OS

Molecular Weight: 470.43

* For research use only. Not for human or veterinary use.

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone - 1206994-40-2

Specification

CAS No. 1206994-40-2
Molecular Formula C23H24BrN3OS
Molecular Weight 470.43
IUPAC Name 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C23H24BrN3OS/c1-17-7-3-4-8-20(17)27-21(18-9-11-19(24)12-10-18)15-25-23(27)29-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3
Standard InChI Key BHRRCAYZPVKUSX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Bromophenyl group: Attached at position 5 of the imidazole ring.

    • o-Tolyl group: A methyl-substituted phenyl ring (ortho position) at position 1 of the imidazole.

  • Side chain: A thioether-linked ethanone group functionalized with a piperidine ring at position 2.

The IUPAC name systematically describes these features:

  • 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone.

Table 1: Molecular Formula and Key Properties

PropertyValue
Molecular FormulaC₂₄H₂₅BrN₃OS
Molecular Weight507.44 g/mol
Key Functional GroupsImidazole, thioether, ethanone

The bromine atom enhances electrophilic reactivity, while the piperidine moiety contributes to solubility and bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous imidazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Imidazole ring formation: Reaction of 4-bromobenzaldehyde with o-toluidine and ammonium acetate to form the 1-(o-tolyl)-5-(4-bromophenyl)imidazole intermediate .

  • Thioether introduction: Treatment with thioglycolic acid or a thiolating agent to attach the sulfur-containing side chain .

  • Piperidine functionalization: Reaction of the thiol intermediate with chloroacetylpiperidine under basic conditions to yield the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Imidazole formationNH₄OAc, acetic acid, 120°C60–75
Thioether couplingK₂CO₃, DMF, room temperature50–65
Piperidine conjugationPiperidine, acetonitrile, 6h70–85

The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.

Reactivity Profile

  • Imidazole ring: Participates in electrophilic substitution at position 4 (para to nitrogen) .

  • Bromophenyl group: Undergoes Suzuki-Miyaura cross-coupling for further derivatization.

  • Piperidine moiety: Forms salts with acids, enhancing water solubility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the piperidine group; low solubility in water (logP ≈ 3.2) .

  • Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases.

Table 3: Predicted Physicochemical Parameters

ParameterValue
logP (Partition coeff.)3.2
pKa (Basic)7.8 (piperidine nitrogen)
Melting PointNot reported
CompoundTarget IC₅₀ (nM)
Reference kinase inhibitor12.5
Analogous imidazole45.8

Comparative Analysis with Structural Analogues

Piperidine vs. Pyrrolidine

Compared to pyrrolidine-containing analogues (e.g., ), piperidine offers better conformational flexibility, improving interactions with G-protein-coupled receptors .

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